molecular formula C10H10OS B1276246 1-Benzo[b]thiophen-2-yl-ethanol CAS No. 51868-95-2

1-Benzo[b]thiophen-2-yl-ethanol

Cat. No. B1276246
CAS RN: 51868-95-2
M. Wt: 178.25 g/mol
InChI Key: UEPZZRRTVYYLEX-UHFFFAOYSA-N
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Description

1-Benzo[b]thiophen-2-yl-ethanol is a compound that falls within the class of benzo[b]thiophene derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmacology and materials science. Although the specific compound 1-Benzo[b]thiophen-2-yl-ethanol is not directly mentioned in the provided papers, insights can be drawn from related studies on benzo[b]thiophene derivatives.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives is a topic of interest due to their potential applications. For instance, the synthesis of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives has been reported to exhibit thermally irreversible and fatigue-resistant photochromic properties . Similarly, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene homologues, has been achieved through a general and convenient method . Moreover, the synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans has been prepared by iodine-promoted double cyclization, demonstrating the versatility of benzo[b]thiophene cores in creating functional building blocks for conjugated polymers .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is crucial for their chemical properties and applications. The benzo[1,2-b:4,5-b']dichalcogenophenes, including the thiophene homologues, have been structurally characterized by single-crystal X-ray analysis, revealing completely planar molecular structures packed in a herringbone arrangement . This planarity is significant for electronic applications where conjugation and molecular packing can influence material properties.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different domains. For example, the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles involves diazotisation and coupling with aromatic and heterocyclic amines followed by air oxidation . Additionally, the preparation of N-(5-substituted 2-benzo[b]thenyl)ethanolamines and their derivatives has been achieved by condensation reactions, demonstrating the reactivity of the benzo[b]thiophene moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and substituents. The photochromic properties of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which can undergo reversible photocyclization, are an example of how molecular design can lead to specific functionalities . The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes have been elucidated by cyclic voltammetry and UV-vis spectra, providing insights into their electronic properties .

Scientific Research Applications

Kinetic Resolution and Enzymatic Acylation

1-Benzo[b]thiophen-2-yl-ethanol has been studied for its kinetic resolution, particularly focusing on its enantiomer selective acylation catalyzed by various lipases. A study conducted by Toșa et al. (2008) explored this process, including alcoholysis catalyzed by Candida antarctica lipase B. The high enantiomer selectivities of the lipase in the acylation of racemic 1-heteroarylethanols, including 1-benzo[b]thiophen-2-yl-ethanol, were significant for determining the enantiomeric preference in these enzymatic reactions (Toșa et al., 2008).

Synthesis and Evaluation in Serotonin Receptors

A series of novel benzo[b]thiophen-2-yl derivatives, including benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one and its corresponding alcohols, were synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors. The study by Pessoa‐Mahana et al. (2012) indicated significant potential in this domain, with one compound showing notable affinity toward 5-HT1A sites. Docking studies provided insights into the electrostatic interactions contributing to this affinity (Pessoa‐Mahana et al., 2012).

Antiamnestic and Antihypoxic Activities

Research conducted by Ono et al. (1995) revealed that certain derivatives of 1-benzo[b]thiophen-2-yl-ethanol, specifically 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol, exhibited significant antiamnestic (AA) and antihypoxic (AH) activities. These were evaluated based on their potency in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice. The compound showed promising potential compared to other prototypes used in the study (Ono et al., 1995).

Synthesis and Antimicrobial Activity

Gajanan D. Kottapalle and A. Shinde (2021) synthesized derivatives of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol, assessing their in vitro antimicrobial activity. They found that certain compounds, especially those with specific electron withdrawing or releasing groups, displayed good antibacterial and antifungal activity (Kottapalle & Shinde, 2021).

Fluorescence Studies and Sensing Applications

1-Benzo[b]thiophen-2-yl-ethanol derivatives were investigated in fluorescence quenching studies by Naik et al. (2018). These derivatives, including benzo[b]thiophen substituted 1,3,4-oxadiazoles, were evaluated as potential aniline sensors. The study revealed significant findings regarding the interaction mechanisms between these compounds and aniline, suggesting their application in aniline sensing through fluorescence quenching (Naik et al., 2018).

Future Directions

Future research could involve modifying the benzothiophene to other aromatic rings, both monocyclic and bicyclic . This could potentially lead to the discovery of new interactions with proteins and the development of new drugs.

properties

IUPAC Name

1-(1-benzothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPZZRRTVYYLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409239
Record name 1-Benzo[b]thiophen-2-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzo[b]thiophen-2-yl-ethanol

CAS RN

51868-95-2
Record name 1-Benzo[b]thiophen-2-yl-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Toşa, S Pilbak, P Moldovan, C Paizs, G Szatzker… - Tetrahedron …, 2008 - Elsevier
The kinetic resolution of racemic 1-(benzothiazol-2-yl)ethanol rac-2a, 1-(benzo[b]thiophen-2-yl)ethanol rac-2b, 1-(benzo[b]furan-3-yl)ethanol rac-2c and 1-(benzo[b]thiophen-3-yl)…
Number of citations: 36 www.sciencedirect.com
CG Spelmezan, A BACOȘ… - … Babes-Bolyai, Chemia, 2023 - search.ebscohost.com
The catalytic performance of various biocatalysts obtained by the adsorption of lipase B from Candida antarctica (CaL-B) onto and into polyvinyl alcohol (PVA) and polylactic acid (PLA) …
Number of citations: 2 search.ebscohost.com
A Marrocchi, L Minuti, A Taticchi, HW Scheeren - Tetrahedron, 2001 - Elsevier
A new preparation of 2-vinyl-benzo[b]furan and 2-vinyl-benzo[b]thiophene is described. Diels–Alder reactions of these dienes with 3-nitro-2-cyclohexen-1-one and 2-inden-1-one was …
Number of citations: 42 www.sciencedirect.com
NN Büyükadalı, S Seven, N Aslan, D Yenidede… - Tetrahedron …, 2015 - Elsevier
The one-pot synthesis of novel 1,4-disubstituted 1,2,3-triazoles from homopropargyl alcohol backbones is described. The key intermediates 2-benzothiophenyl 1a and 2-benzofuranyl …
Number of citations: 9 www.sciencedirect.com
J Romero-Parra, J Mella-Raipan, V Palmieri… - European Journal of …, 2016 - Elsevier
Herein we report the design, synthesis, bioinformatic and biological studies of benzimidazole and benzothiophene derivatives as new cannabinoid receptor ligands. To test the …
Number of citations: 30 www.sciencedirect.com
Z Boros, G Hornyánszky, J Nagy, L Poppe - Periodica Polytechnica …, 2015 - pp.bme.hu
The activity of Bioorganic Chemistry Group (BCG) within Department of Organic Chemistry and Technology at Budapest University of Technology and Economics is related to various …
Number of citations: 6 pp.bme.hu
MI Toşa, PV Podea, C Paizs, FD Irimie - Tetrahedron: Asymmetry, 2008 - Elsevier
A chemoenzymatic methodology for the synthesis of highly enantiomerically enriched (S)- and (R)-1-heteroarylethanols by enantioselective bioreduction with baker’s yeast of the …
Number of citations: 15 www.sciencedirect.com
Q Xuan, W Kong, Q Song - The Journal of Organic Chemistry, 2017 - ACS Publications
A novel copper(I)-catalyzed chemoselective reduction of the carbonyls of benzofuran-2-yl ketones over furan rings with B 2 pin 2 has been developed. This reaction proceeded under …
Number of citations: 17 pubs.acs.org
T de las Casas Engel, BL Maroto, AG Martinez… - Tetrahedron: Asymmetry, 2003
Number of citations: 0

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